5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
This compound belongs to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring. The substituents at positions 3 and 5—methyl and (4-chlorophenyl)acetyl groups, respectively—play critical roles in its physicochemical and biological properties.
Evidence from plant growth studies indicates that this compound significantly enhances biomass accumulation in Lupinus angustifolius (narrow-leaved lupin), with a maximum biomass of 0.526 ± 0.031 g observed in VB Vilniai seeds .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)acetyl]-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-11-21(16-5-3-2-4-15(16)20-18(12)23)17(22)10-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXQSIXGVCLFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.76 g/mol. The compound features a benzodiazepine core structure that contributes to its biological activity.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that certain benzodiazepine derivatives possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds can be significantly lower than standard antibiotics .
2. Enzyme Inhibition
Benzodiazepines are also known for their ability to inhibit various enzymes:
- Acetylcholinesterase Inhibition : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds with similar structures have shown IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
- Urease Inhibition : Urease inhibitors are important in treating conditions like urinary tract infections. The compound's analogs have shown strong urease inhibition with IC50 values comparable to existing drugs .
3. CNS Activity
The benzodiazepine class is well-known for its central nervous system (CNS) effects:
The biological activity of this compound can be attributed to its interaction with various biological targets:
GABA Receptor Modulation
Benzodiazepines enhance the effect of the neurotransmitter gamma-Aminobutyric acid (GABA) at the GABA_A receptor. This results in increased neuronal inhibition and contributes to their anxiolytic and sedative effects.
Enzyme Interaction
The binding interactions with AChE and urease involve specific amino acid residues that facilitate the inhibition process. Molecular docking studies have been utilized to elucidate these interactions .
Case Studies
Several studies have explored the biological activity of related benzodiazepine derivatives:
- Study on Antibacterial Activity : A study reported that certain derivatives exhibited significant antibacterial effects against multiple strains with varying degrees of potency. The most potent compounds had IC50 values significantly lower than conventional antibiotics .
- AChE Inhibition Study : Another study evaluated the AChE inhibitory potential of benzodiazepine derivatives and found that modifications in the side chains led to enhanced inhibitory activity compared to standard controls .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs and their biological or physicochemical properties:
Physicochemical and Computational Comparisons
- Hirshfeld Surface Analysis : For 5-(3-methylbenzoyl)-4-methyl derivatives, Hirshfeld analysis reveals dominant H···H (48.5%) and C···H (25.4%) interactions, stabilizing crystal packing. The 4-chlorophenylacetyl group in the target compound likely increases Cl···H interactions, altering solubility and stability .
- This contrasts with electron-donating methyl groups in other analogs, which increase ring electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
